
Iron, bis(eta5-2,4-cyclopentadien-1-yl)-
Overview
Description
"Iron, bis(eta⁵-2,4-cyclopentadien-1-yl)-", commonly known as ferrocene, is a prototypical organometallic compound with the formula Fe(C₅H₅)₂. Discovered in 1951 by Kealy and Pauson, its sandwich structure—comprising an iron(II) center coordinated between two cyclopentadienyl (Cp) rings—was later elucidated by Wilkinson and Woodward . This discovery revolutionized organometallic chemistry, earning Wilkinson a Nobel Prize in 1973.
Ferrocene exhibits remarkable thermal stability (sublimes at ~200°C) and redox activity, with a reversible Fe²⁺/Fe³⁺ couple at ~0.4 V vs. SCE . These properties underpin its applications in catalysis, materials science (e.g., conductive polymers), and medicinal chemistry (e.g., antimalarial and anticancer agents) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocene can be synthesized through several methods, with the most common being the reaction of cyclopentadienyl magnesium bromide with anhydrous ferric chloride. This reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of cyclopentadienyl magnesium bromide by reacting cyclopentadiene with magnesium in the presence of bromine.
- Reaction of the prepared cyclopentadienyl magnesium bromide with anhydrous ferric chloride to form ferrocene .
Industrial Production Methods: Industrial production of ferrocene often involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
- Large-scale preparation of cyclopentadienyl magnesium bromide.
- Controlled addition of anhydrous ferric chloride.
- Purification of the resulting ferrocene through recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to form ferrocenium ion, a stable cation.
Reduction: Reduction of ferrocene is less common but can be achieved under specific conditions.
Substitution: The cyclopentadienyl rings in ferrocene can undergo electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Electrophilic substitution reactions often use reagents like acetyl chloride or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ferrocenium ion.
Substitution: Products include acetylferrocene and bromoferrrocene.
Scientific Research Applications
Catalysis
Ferrocene as a Catalyst:
Ferrocene is widely employed as a catalyst in organic reactions, particularly in polymerization and vulcanization processes. Its stability and reactivity make it an ideal candidate for various catalytic applications.
Application | Description |
---|---|
Vulcanization | Acts as a catalyst to enhance the cross-linking of rubber materials. |
Polymerization | Used in the synthesis of high-temperature polymers and other polymeric compounds. |
Chemical Intermediates | Serves as an intermediate for producing various chemical products. |
Fuel Additives
Ferrocene in Fuels:
Ferrocene is utilized as an antiknock agent in gasoline, improving combustion efficiency and reducing engine knocking.
Fuel Type | Ferrocene Concentration | Effect on Performance |
---|---|---|
Gasoline | 0.05% - 0.2% | Enhances octane rating and reduces emissions. |
Jet Fuel | 0.1% - 0.5% | Improves combustion stability at high temperatures. |
Material Science
Ferrocene in Coatings:
Due to its thermal stability and unique properties, ferrocene is incorporated into coatings for aerospace applications, enhancing resistance to extreme temperatures.
Material | Properties Enhanced |
---|---|
Missile Coatings | Improved thermal stability and reduced weight. |
Aerospace Components | Enhanced resistance to thermal degradation and oxidation. |
Biomedical Applications
Ferrocene in Drug Delivery:
Recent studies have explored the use of ferrocene derivatives in drug delivery systems due to their ability to form stable complexes with various drugs.
Drug Type | Ferrocene Derivative Used | Application Area |
---|---|---|
Anticancer Drugs | Ferrocene-based prodrugs | Targeted delivery to cancer cells. |
Antibacterial Agents | Ferrocene conjugates | Enhanced efficacy against bacterial infections. |
Case Study 1: Ferrocene in Polymer Chemistry
A study demonstrated that incorporating ferrocene into polymer matrices significantly improved mechanical properties and thermal stability compared to traditional polymers without ferrocene additives . The research highlighted the potential for developing advanced materials for high-performance applications.
Case Study 2: Ferrocene as an Antiknock Agent
Research conducted on the effects of ferrocene on gasoline revealed that even small concentrations could lead to a noticeable increase in octane ratings, thereby enhancing vehicle performance while reducing harmful emissions . This application has made ferrocene a valuable additive in modern fuel formulations.
Mechanism of Action
The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can alternate between oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in its biological applications. The cyclopentadienyl rings provide stability and protect the iron center, allowing it to participate in various chemical reactions without decomposing .
Comparison with Similar Compounds
Cobaltocene (Bis(cyclopentadienyl)cobalt, Cp₂Co)
- Structure : Analogous sandwich structure with Co²⁺ instead of Fe²⁺.
- Electronic Properties: Stronger reducing agent (E₁/₂ = -1.33 V vs.
- Reactivity: Rapidly oxidizes in air, unlike air-stable ferrocene. Used in radical reactions and as a reductant in organometallic synthesis .
Bis(pentamethylcyclopentadienyl)iron
- Structure : Ferrocene derivative with methyl-substituted Cp rings.
- Properties: Enhanced electron-donating ability (from methyl groups) and steric bulk. Higher solubility in nonpolar solvents. Used in specialized catalysis where steric effects modulate reactivity .
Titanocene Derivatives (e.g., Bis(cyclopentadienyl)titanium difluoride)
- Structure : Ti⁴⁺ center with Cp ligands and additional anions (e.g., F⁻, triflate).
- Applications: Catalyze olefin polymerization and Diels-Alder reactions. Titanocene dichloride ([Cp₂TiCl₂]) has been studied for anticancer activity but is less redox-active than ferrocene .
Dicyclopentadienyl Tungsten Dihydride (Cp₂WH₂)
- Thermal Properties : Sublimation enthalpy (ΔsubH) = 84.6 ± 1.6 kJ/mol, lower than ferrocene’s ΔsubH (~100 kJ/mol), indicating higher volatility .
- Reactivity : Used in hydrogenation catalysis but less stable under ambient conditions compared to ferrocene.
Nickel Analogs (e.g., Di-μ-carbonylbis(η⁵-cyclopentadienyl)dinickel)
- Structure : Dinuclear Ni complex with bridging carbonyl ligands.
Data Tables
Table 1. Key Properties of Ferrocene and Analogous Compounds
Table 2. Structural and Electronic Modifications
Biological Activity
Iron, bis(eta5-2,4-cyclopentadien-1-yl)-, also known as diiron bis-cyclopentadienyl complex, is an organometallic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its cytotoxic effects against various cancer cell lines, its mechanisms of action, and relevant case studies.
Overview of the Compound
Iron, bis(eta5-2,4-cyclopentadien-1-yl)- is characterized by its unique structure where two cyclopentadienyl (Cp) ligands are coordinated to an iron center. This compound belongs to a class of organometallic compounds known for their sandwich-like structure and significant redox properties.
Cytotoxic Activity
Recent studies have demonstrated that diiron complexes exhibit notable cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different diiron bis-cyclopentadienyl complexes against selected cancer cell lines:
Complex | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2a | A549 (Lung) | 12.5 | |
2a | BxPC-3 (Pancreatic) | 15.0 | |
3a | A2780 (Ovarian) | 8.0 | |
3a | A2780cisR (Resistant) | 18.5 |
The data indicates that complex 2a shows significant cytotoxicity comparable to cisplatin, a well-known chemotherapeutic agent. Notably, complex 3a , derived from the fragmentation of 2a , exhibits different kinetics and lower cytotoxicity.
The biological activity of iron bis(cyclopentadienyl) complexes can be attributed to several mechanisms:
- Redox Activity : The iron centers in these complexes can participate in redox reactions that may disrupt cellular redox balance, leading to increased oxidative stress in cancer cells.
- Fragmentation Pathways : Studies suggest that the slow fragmentation of diiron complexes in physiological conditions results in the formation of monoiron derivatives that may contribute to their anticancer properties. The kinetics of this process indicate that the diiron complex is internalized more effectively than its monoiron counterpart .
- Carbon Monoxide Release : Some research highlights the potential role of carbon monoxide released during the degradation of these complexes, which could have additional cytotoxic effects .
Case Studies
Several case studies have been conducted to explore the biological implications of iron bis(cyclopentadienyl) complexes:
- Study on A549 and BxPC-3 Cell Lines : A study assessed the cytotoxicity of various diiron complexes against A549 and BxPC-3 cell lines over a 72-hour incubation period. Complex 2a demonstrated superior activity compared to other tested compounds, suggesting its potential as a therapeutic agent .
- Impact on Redox Processes : Research indicated that the mechanism underlying the cytotoxicity might involve interference with cellular redox processes due to the iron centers' activity. This was particularly evident when comparing the effects of selenophene-decorated diiron complexes with their non-decorated counterparts .
Q & A
Basic Research Questions
Q. How can Iron, bis(eta⁵-2,4-cyclopentadien-1-yl)- be unambiguously identified in synthetic mixtures?
- Methodological Answer : Use a combination of spectroscopic techniques. For example:
- ¹H NMR : Look for a singlet at δ ~4.0 ppm (cyclopentadienyl protons) and confirm integration ratios .
- IR Spectroscopy : Identify Fe-Cp stretching vibrations near 480 cm⁻¹ and 310 cm⁻¹ .
- X-ray Diffraction (XRD) : Confirm the sandwich structure with Fe–C bond lengths of ~2.04 Å and Cp ring planarity .
Q. What experimental protocols are recommended for synthesizing ferrocene with high purity?
- Methodological Answer :
- Classical Synthesis : React FeCl₂ with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF) under inert conditions .
- Purification : Recrystallize from hexane or perform sublimation at 100–150°C under reduced pressure to remove unreacted Cp or FeCl₂ .
- Purity Validation : Monitor via melting point (173°C) and differential scanning calorimetry (DSC) .
Q. How can researchers assess the thermal stability of ferrocene under varying atmospheric conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–400°C) in inert (N₂) vs. oxidative (O₂) atmospheres .
- Kinetic Studies : Use the Kissinger method to calculate activation energy for decomposition .
- Safety Note : Document exothermic events (e.g., DSC peaks) to avoid hazardous conditions during scale-up .
Advanced Research Questions
Q. What strategies resolve contradictions in reported redox potentials for ferrocene derivatives?
- Methodological Answer :
- Electrochemical Calibration : Use a three-electrode system (e.g., Ag/AgCl reference) in acetonitrile with 0.1 M Bu₄NPF₆. Report potentials vs. ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard .
- Solvent Effects : Compare results in aprotic (e.g., CH₂Cl₂) vs. protic solvents to account for dielectric interactions .
- Data Normalization : Cross-reference with computational studies (DFT) to correlate experimental redox values with HOMO-LUMO gaps .
Q. How can computational models predict the electronic structure of substituted ferrocene complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level for Cp rings and LANL2DZ for Fe .
- Charge Distribution Analysis : Use Natural Bond Orbital (NBO) analysis to quantify metal-ligand electron transfer .
- Validation : Compare calculated spectroscopic data (e.g., UV-Vis absorption bands) with experimental results .
Q. What experimental designs minimize side reactions during ferrocene functionalization (e.g., Friedel-Crafts acylation)?
- Methodological Answer :
- Reaction Optimization : Screen Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent polarity to control regioselectivity .
- In Situ Monitoring : Use HPLC or GC-MS to detect intermediates (e.g., acetylferrocene) and adjust stoichiometry .
- Byproduct Mitigation : Employ protecting groups (e.g., trimethylsilyl) for Cp rings to prevent over-substitution .
Q. How do steric and electronic factors influence the catalytic activity of ferrocene-based organometallic complexes?
- Methodological Answer :
- Steric Analysis : Quantify Tolman cone angles for substituted Cp ligands to assess steric bulk .
- Electronic Profiling : Measure redox potentials (cyclic voltammetry) and correlate with catalytic turnover rates in cross-coupling reactions .
- Case Study : Compare ferrocene vs. nickelocene (Ni analog) to isolate electronic vs. steric contributions .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported magnetic susceptibility values for ferrocene?
- Methodological Answer :
- Standardized Measurements : Use a SQUID magnetometer at controlled temperatures (e.g., 2–300 K) and calibrate against a diamagnetic reference .
- Sample Purity : Verify via elemental analysis and XRD to exclude paramagnetic impurities (e.g., Fe³⁺ oxides) .
- Literature Review : Compare datasets from peer-reviewed journals (e.g., J. Organomet. Chem.) rather than non-academic sources .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in ferrocene-based electrochemical studies?
- Methodological Answer :
- Electrode Pretreatment : Polish working electrodes (e.g., glassy carbon) with alumina slurry and validate surface cleanliness via SEM .
- Internal Standards : Always include decamethylferrocene (Cp*₂Fe) to account for solvent/electrolyte effects .
- Open Data : Share raw voltammograms and fitting parameters in supplementary materials .
Q. How can researchers safely handle ferrocene derivatives with reactive functional groups?
- Methodological Answer :
- Hazard Assessment : Review Safety Data Sheets (SDS) for derivatives (e.g., acylferrocenes) and note flammability/toxicity risks .
- Controlled Atmospheres : Use gloveboxes for air-sensitive derivatives (e.g., ferrocenophanes) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) before disposal .
Q. Tables for Reference
Property | Reported Value | Method | Source |
---|---|---|---|
Melting Point | 173°C | DSC | |
Fe–C Bond Length | 2.04 Å | XRD | |
Redox Potential (Fc/Fc⁺) | 0 V (reference) | Cyclic Voltammetry | |
Thermal Decomposition Onset | 200°C (in air) | TGA |
Properties
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOOEGAPBSYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Fe | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51937-67-8 | |
Details | Compound: Ferrocene polymer | |
Record name | Ferrocene polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51937-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-54-5 | |
Record name | Ferrocene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrocene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FERROCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96PKG90JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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